molecular formula C18H16FNO B1327382 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone CAS No. 898763-50-3

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone

Cat. No. B1327382
CAS RN: 898763-50-3
M. Wt: 281.3 g/mol
InChI Key: IOHIHRKFKYYJHU-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. It also contains two phenyl rings, which are common structures in many organic compounds .


Molecular Structure Analysis

The compound’s molecular formula is C19H19NO, with an average mass of 277.360 Da and a monoisotopic mass of 277.146667 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 445.7±33.0 °C at 760 mmHg, and a flash point of 173.6±14.8 °C. It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in synthesis processes and its structure analyzed using various techniques. For instance, Huang et al. (2021) conducted a study on similar boric acid ester intermediates, focusing on their synthesis and structural confirmation using techniques like FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures were further investigated using density functional theory (DFT) and compared with X-ray diffraction values, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Chemical Reactions and Synthesis of Analogues

  • The compound and its analogues have been involved in various chemical reactions. For example, Kimbaris and Varvounis (2000) researched the reduction of acylpyrroles, providing a new synthesis method for a specific ring system from related compounds (Kimbaris & Varvounis, 2000). Similarly, Rotas et al. (2011) described the synthesis of a novel structural isomer of a compound using (2-aminophenyl)(1H-pyrrol-2-yl)methanone in a multi-step process (Rotas et al., 2011).

Molecular and Structural Investigations

  • Various studies have focused on molecular and structural investigations of related compounds. For instance, Swamy et al. (2013) examined isomorphous structures of related heterocyclic analogues, revealing insights into molecular disorder and structural description (Swamy et al., 2013). Additionally, research by Chrovian et al. (2018) on P2X7 antagonists included compounds with structural similarities, highlighting the process of structure-activity relationship exploration (Chrovian et al., 2018).

Antimicrobial Activity and Synthesis

  • The compound's analogues have been synthesized and evaluated for antimicrobial activity. Kumar et al. (2012) synthesized a series of related compounds and screened them for antimicrobial activity, finding that some compounds showed activity comparable to standard drugs (Kumar et al., 2012).

Drug-like Properties and Applications

  • Studies have also focused on the drug-like properties and potential applications of related compounds. Pandya et al. (2019) synthesized a library of related compounds, investigating their drug-likeness and antimicrobial activities, with some compounds showing promising results (Pandya et al., 2019).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other pyrrole-containing compounds . Further studies could also aim to optimize its synthesis and investigate its physical and chemical properties in more detail.

properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHIHRKFKYYJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643942
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone

CAS RN

898763-50-3
Record name [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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